molecular formula C18H16N2O2S2 B2851575 4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 303147-44-6

4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine

Cat. No. B2851575
CAS RN: 303147-44-6
M. Wt: 356.46
InChI Key: QGUOLGKOBHYENS-UHFFFAOYSA-N
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Description

The compound “4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups including a methylsulfanyl group, a phenyl group, and a phenylsulfonyl methyl group .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . The specific synthesis pathway for “4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine” would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of “4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine” is complex due to the presence of multiple functional groups. The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a methylsulfanyl group at the 4-position, a phenyl group at the 2-position, and a phenylsulfonyl methyl group at the 6-position .


Chemical Reactions Analysis

Pyrimidine derivatives, including “4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine”, can undergo a variety of chemical reactions. For example, they can participate in oxidative annulation reactions, three-component coupling reactions, and other types of reactions depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine” would depend on its specific molecular structure. For example, the presence of the pyrimidine ring and the various functional groups would influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including “4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine”, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

In addition to their anti-inflammatory properties, pyrimidines are also known to display antioxidant effects . This makes them potentially useful in the treatment of diseases where oxidative stress plays a significant role.

Antimicrobial Activity

Pyrimidines have been found to exhibit antimicrobial activity, making them potentially useful in the treatment of various bacterial and fungal infections .

Antiviral Activity

The antiviral properties of pyrimidines could potentially be harnessed in the development of new treatments for viral diseases .

Neuroprotective and Anti-neuroinflammatory Agents

Research has shown that pyrimidine derivatives can have promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anticancer Activity

Pyrimidines have been found to exhibit anticancer activity, making them potentially useful in the development of new cancer treatments .

Safety and Hazards

The safety and hazards associated with “4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine” would depend on its specific physical and chemical properties. For example, it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-methylsulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-23-17-12-15(13-24(21,22)16-10-6-3-7-11-16)19-18(20-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUOLGKOBHYENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine

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